![molecular formula C19H26N2O3 B3962848 2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid](/img/structure/B3962848.png)
2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid
Overview
Description
2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid (ADMN) is a synthetic nicotinic acid derivative that has been extensively studied for its potential therapeutic applications in various diseases. ADMN is a promising compound due to its unique chemical structure, which allows it to interact with multiple biological targets.
Mechanism of Action
2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid exerts its biological effects through multiple mechanisms. This compound has been shown to activate the GPR109A receptor, which is involved in the regulation of lipid metabolism and inflammation. This compound also activates the peroxisome proliferator-activated receptor (PPAR) alpha, which plays a critical role in the regulation of lipid metabolism and glucose homeostasis. Furthermore, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to decrease serum triglycerides and cholesterol levels in animal models. This compound has also been shown to decrease inflammation and oxidative stress in various disease models. Furthermore, this compound has been shown to have anti-tumor properties in various cancer models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid is its unique chemical structure, which allows it to interact with multiple biological targets. This compound is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for 2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid research. One potential direction is to investigate the potential therapeutic applications of this compound in various diseases such as cancer, diabetes, and cardiovascular diseases. Another potential direction is to investigate the mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Furthermore, future research could focus on developing novel this compound derivatives with improved solubility and pharmacokinetic properties. Overall, this compound is a promising compound with significant potential for therapeutic applications in various diseases.
Scientific Research Applications
2-{[1-adamantyl(2-hydroxyethyl)amino]methyl}nicotinic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and cardiovascular diseases. This compound has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties in various preclinical studies.
properties
IUPAC Name |
2-[[1-adamantyl(2-hydroxyethyl)amino]methyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-5-4-21(12-17-16(18(23)24)2-1-3-20-17)19-9-13-6-14(10-19)8-15(7-13)11-19/h1-3,13-15,22H,4-12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKSQLUFBQHDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N(CCO)CC4=C(C=CC=N4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



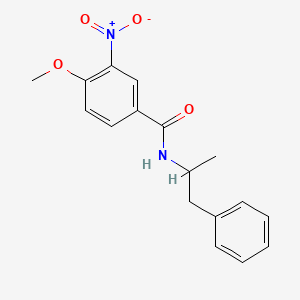
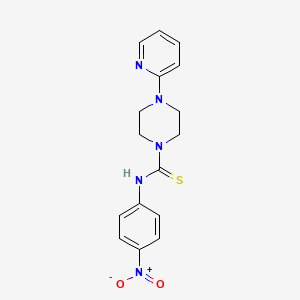
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B3962787.png)
![2-chloro-5-[(diethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B3962795.png)
![5-{[(4-methoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B3962801.png)
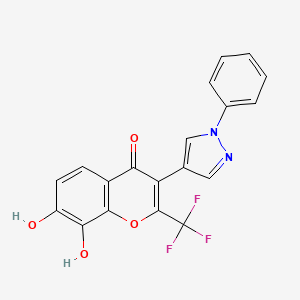
![2-(1-pyrrolidinyl)bicyclo[3.2.1]oct-8-yl acetate hydrochloride](/img/structure/B3962821.png)
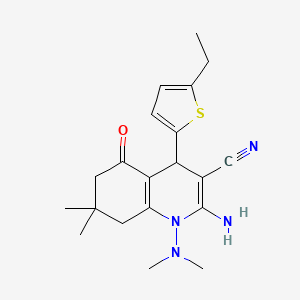
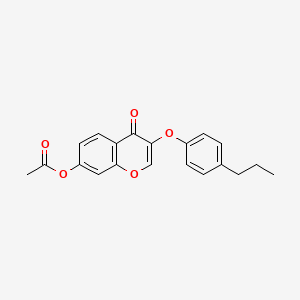
![1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962843.png)
![dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3962853.png)
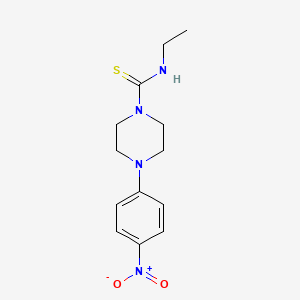
![2-[benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate hydrochloride](/img/structure/B3962864.png)
